4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as MNTB, is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.5 g/mol.
Wirkmechanismus
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It has also been shown to increase the sensitivity of cancer cells to radiation therapy, making it a potential radiosensitizer.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CAIX, its ability to inhibit tumor growth both in vitro and in vivo, and its potential as a radiosensitizer. However, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors, the exploration of combination therapies with 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide and other cancer treatments, and the investigation of the role of CAIX in other diseases, such as osteoporosis and epilepsy.
In conclusion, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of CAIX and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low water solubility. There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors and the investigation of its role in other diseases.
Synthesemethoden
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-14(2,3)10-15(4,5)16-23(20,21)11-7-8-13(22-6)12(9-11)17(18)19/h7-9,16H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIOOKPFDKNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.